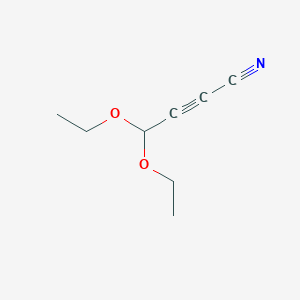
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The presence of the carboxylic acid and hydrazide functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. One common method is the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions to form the pyrazoline ring . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Hydroxylated pyrazoline derivatives.
Substitution: Substituted pyrazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a hydrazide group.
3-Methyl-1-phenyl-2-pyrazoline-5-one: Contains a methyl group and a phenyl group, differing in substitution pattern.
5-Amino-3-methyl-1-phenylpyrazole: Features an amino group and a methyl group, with a different substitution on the pyrazole ring.
Uniqueness
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide is unique due to the presence of both carboxylic acid and hydrazide functional groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
73972-70-0 |
|---|---|
Molekularformel |
C4H6N4O2 |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
5-oxo-1,4-dihydropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C4H6N4O2/c5-6-4(10)2-1-3(9)8-7-2/h1,5H2,(H,6,10)(H,8,9) |
InChI-Schlüssel |
RRSLTOPLODYUFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NNC1=O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)





![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)






![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
